molecular formula C34H35ClO5 B014539 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride CAS No. 25320-59-6

2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride

Cat. No.: B014539
CAS No.: 25320-59-6
M. Wt: 559.1 g/mol
InChI Key: PCQHHGZMQLZGQM-RUOAZZEASA-N
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Description

2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl chloride is a protected glycosyl halide extensively used in carbohydrate chemistry as a glycosyl donor. The benzyl groups at the 2, 3, 4, and 6 positions provide steric protection and stabilize the anomeric center, enabling controlled glycosylation reactions. This compound is pivotal in synthesizing oligosaccharides, glycoconjugates, and C-glycosides due to its reactivity with nucleophiles under mild conditions. Evidence highlights its utility in forming $\alpha$-configured C-glycosides when reacted with silyl enol ethers in the presence of silver triflate, achieving high yields (75–85%) . Additionally, it serves as a precursor for other glycosyl donors, such as trichloroacetimidates, which are employed in stereoselective glycosidic bond formation .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQHHGZMQLZGQM-RUOAZZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Benzylation Protocol

D-Glucose is treated with benzyl bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under inert atmosphere (argon or nitrogen) at 0–25°C for 12–24 hours. The benzyl groups install selectively, with the anomeric hydroxyl remaining unprotected to form the hemiacetal intermediate, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

Key Considerations :

  • Base Selection : NaH or potassium hydride (KH) ensures efficient deprotonation of hydroxyl groups.

  • Solvent : Polar aprotic solvents like DMF enhance reaction kinetics.

  • Yield : Typical yields range from 70% to 85% after chromatographic purification.

Anomeric Chlorination Methods

The conversion of the hemiacetal intermediate to the target chloride involves replacing the anomeric hydroxyl group with chlorine. Multiple strategies exist, each with distinct advantages.

Acidic Chlorination Using Hydrogen Chloride

A traditional approach employs gaseous hydrogen chloride (HCl) in anhydrous dioxane or dichloromethane (DCM). The hemiacetal is dissolved in the solvent, and HCl gas is bubbled through the solution at 0–5°C for 1–2 hours. The reaction is quenched with ice-cold water, and the product is extracted using DCM.

Conditions :

  • Temperature : 0–5°C (prevents decomposition).

  • Solvent : Dioxane or DCM.

  • Yield : 60–75%.

Limitations :

  • Requires careful handling of gaseous HCl.

  • Competing side reactions may reduce purity.

Catalytic Appel Conditions

A modern, efficient method utilizes Appel reaction conditions with carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) in the presence of a catalytic agent. The hemiacetal is treated with CCl₄ (1.2 equiv) and PPh₃ (1.1 equiv) in anhydrous THF at room temperature for 3–6 hours. Catalysts such as iodine (I₂) or imidazole accelerate the reaction.

Mechanism :

  • PPh₃ reacts with CCl₄ to generate the phosphonium intermediate.

  • The intermediate facilitates chloride displacement at the anomeric center.

Advantages :

  • Yield : 85–92%.

  • Mild Conditions : Room temperature and shorter reaction time.

  • Scalability : Suitable for industrial production.

Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride offers a one-step conversion of the hemiacetal to the chloride. The hemiacetal is refluxed with excess SOCl₂ in anhydrous DCM for 2–4 hours. The mixture is then concentrated under reduced pressure to yield the crude product, which is purified via silica gel chromatography.

Conditions :

  • Solvent : DCM or toluene.

  • Temperature : 40–60°C.

  • Yield : 65–80%.

Challenges :

  • Excess SOCl₂ requires rigorous removal.

  • Potential over-chlorination at other positions.

Industrial Production Considerations

Scaling the synthesis of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride demands optimization of cost, safety, and yield.

Continuous Flow Reactors

Adopting continuous flow systems enhances mixing efficiency and temperature control during benzylation and chlorination steps. For example, Appel conditions in flow reactors reduce reagent waste and improve reproducibility.

Purification Techniques

  • Crystallization : The final product is crystallized from ethanol or ethyl acetate/hexane mixtures.

  • Chromatography : Reserved for high-purity batches (e.g., pharmaceutical applications).

Comparative Analysis of Chlorination Methods

MethodReagentsTemperature (°C)Time (h)Yield (%)Scalability
HCl GasHCl, Dioxane0–51–260–75Moderate
Appel ConditionsCCl₄, PPh₃, Catalyst253–685–92High
SOCl₂SOCl₂, DCM40–602–465–80Moderate

Key Insights :

  • The Appel method offers the highest yield and scalability, making it ideal for industrial use.

  • HCl gas remains viable for small-scale synthesis but poses safety challenges.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glucopyranosyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other glucopyranosyl derivatives, which are important in various chemical reactions and processes.

    Biology: The compound is used in the study of carbohydrate chemistry and the development of carbohydrate-based drugs.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds for the treatment of diseases such as diabetes and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during the reaction, while the chloride group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of various glucopyranosyl derivatives .

Comparison with Similar Compounds

Comparison Based on Protecting Groups

The choice of protecting groups (benzyl vs. benzoyl) significantly impacts solubility, stability, and reactivity:

Compound Protecting Groups Key Properties Application Reference
2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl chloride Benzyl (4 groups) Hydrophobic, stable under acidic/basic conditions; mp not reported Glycosylation, C-glycoside synthesis
Methyl 2,3,4,6-tetra-$O$-benzoyl-$\alpha$-D-glucopyranoside Benzoyl (4 groups) Crystalline solid (mp 90–92°C); $R_f = 0.55$ (hexane/EtOAc = 4:1) Antibacterial studies
1,2,3,4-Tetra-$O$-benzoyl-$\alpha$-D-fucopyranose Benzoyl (4 groups) Synthesized in 75% yield; recrystallizes from ethanol Fucose-containing glycoconjugate synthesis

Key Findings :

  • Benzyl-protected derivatives are more resistant to hydrolysis than benzoylated analogs, making them preferable for multi-step syntheses .
  • Benzoyl groups enhance crystallinity, simplifying purification but limiting compatibility with base-sensitive reagents .

Comparison Based on Leaving Groups

The leaving group at the anomeric center dictates reaction kinetics and mechanism:

Compound Leaving Group Reactivity Yield/Outcome Reference
2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl chloride Chloride Moderate reactivity; requires Ag⁺ promoters (e.g., AgOTf) $\alpha$-C-glycosides (75–85%)
2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl fluoride Fluoride Low reactivity; stable under neutral conditions Glycosyl fluorides for mechanistic studies
2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl bromide Bromide High reactivity; prone to solvolysis Limited applications due to instability
2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl trichloroacetimidate Trichloroacetimidate High $\alpha$-selectivity; mild activation (TMSOTf) Stereoselective $O$-glycoside formation

Key Findings :

  • Chloride and trichloroacetimidate derivatives are most versatile, balancing reactivity and selectivity .
  • Fluorides are less reactive but valuable for studying glycosylation mechanisms without premature hydrolysis .

Comparison Based on Anomeric Configuration

The $\alpha$/$\beta$ configuration influences stereochemical outcomes:

Compound Configuration Reactivity with Nucleophiles Product Stereochemistry Reference
2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl chloride $\alpha$ Forms $\alpha$-C-glycosides with AgOTf Retains $\alpha$-configuration
$n$-Hexyl-2,3,4,6-tetra-$O$-benzyl-$\beta$-D-glucopyranoside $\beta$ Forms $\beta$-glycosides via Koenigs-Knorr $\beta$-configuration predominant

Key Findings :

  • $\alpha$-configured donors favor $\alpha$-products due to anomeric effect and steric factors .
  • $\beta$-donors require specific promoters (e.g., TMSOTf) to override inherent stereoelectronic preferences .

Comparison with Other Sugars

Substituting glucose with other monosaccharides alters biological activity and synthetic utility:

Compound Sugar Type Key Feature Application Reference
2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl chloride Glucose Broad compatibility with nucleophiles General glycosylation
1,2,3,4-Tetra-$O$-benzoyl-$\alpha$-D-fucopyranose Fucose L-configuration; immunomodulatory effects E-selectin inhibitor synthesis
Petunidin 3-$O$-glucoside chloride Anthocyanin Natural pigment; antioxidant properties Nutraceutical and dye industries

Key Findings :

  • Fucose derivatives are critical for synthesizing E-selectin inhibitors with 5-fold higher activity than sialyl Lewis X .
  • Anthocyanin glucosides like petunidin 3-$O$-glucoside chloride are bioactive but less synthetically versatile than benzyl-protected analogs .

Biological Activity

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a derivative of glucopyranose that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a glycosyl donor in various synthetic reactions and has implications in the development of glycosylated drugs. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC36H36ClO5
Molecular Weight613.12 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Synthesis

The synthesis of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride typically involves the chlorination of the corresponding glucopyranose derivative. This process can be catalyzed using various reagents, including Lewis acids, to enhance the yield and selectivity of the reaction. The synthesis pathway often includes protecting group strategies to maintain the integrity of functional groups during chlorination.

Biological Activity

Research indicates that 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that glycosylated compounds can possess significant antimicrobial properties. The introduction of the benzyl groups enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets.
  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of various glycosidases and other enzymes involved in carbohydrate metabolism. For instance, it has been studied for its inhibitory effects on glycogen phosphorylase, an enzyme crucial for glycogen breakdown .
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The mechanism often involves interference with glycoprotein interactions on cancer cell surfaces.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several glycosylated compounds including 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting a dose-dependent effect.

Case Study 2: Glycogen Phosphorylase Inhibition

In a biochemical assay aimed at assessing the inhibitory potential of various glycosides on glycogen phosphorylase activity, 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride demonstrated notable IC50 values comparable to established inhibitors. This highlights its potential as a lead compound for developing new therapeutics targeting metabolic disorders .

The biological activity of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride can be attributed to its structural features that facilitate interactions with biological macromolecules:

  • Glycosidic Linkage : The alpha configuration allows for specific binding to enzyme active sites.
  • Hydrophobic Interactions : The benzyl groups enhance hydrophobic interactions with lipid membranes or protein pockets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride?

  • Methodological Answer : The compound is typically synthesized via sequential benzylation of glucose hydroxyl groups, followed by chlorination. A key step involves reacting the benzylated glucose derivative with chlorinating agents like oxalyl chloride in dichloromethane (DCM) at room temperature . Critical parameters include stoichiometric control of benzyl bromide during protection and the use of catalysts like BF₃·Et₂O to enhance reaction efficiency. Purification via column chromatography (e.g., EtOAc/hexane mixtures) ensures high anomeric purity .

Q. How does the choice of protecting groups influence the stability and reactivity of this glycosyl donor?

  • Methodological Answer : Benzyl groups at the 2,3,4,6-positions enhance steric protection of the anomeric center, stabilizing the chloride donor against premature hydrolysis. However, bulky benzyl groups may reduce glycosylation efficiency with hindered acceptors. Comparative studies with acetyl or benzoyl-protected analogs show that benzyl groups offer a balance between stability and reactivity in polar solvents like DCM or DMF .

Q. What purification strategies are effective for isolating the target compound from byproducts?

  • Methodological Answer : Column chromatography with gradients of EtOAc/hexane (e.g., 2:8 v/v) effectively separates the α-anomer from β-contaminants or unreacted precursors . For large-scale syntheses, recrystallization from ethanol or methanol can further refine purity, though this requires careful temperature control to avoid decomposition .

Advanced Research Questions

Q. How can researchers address low glycosylation yields when using this donor with sterically hindered acceptors?

  • Methodological Answer : Low yields often stem from poor acceptor nucleophilicity or steric clashes. Strategies include:

  • Pre-activation : Pre-treating the donor with Lewis acids (e.g., AgOTf or TMSOTf) to generate a reactive oxocarbenium ion intermediate .
  • Solvent optimization : Using low-polarity solvents (e.g., toluene) to stabilize the transition state .
  • Temperature modulation : Conducting reactions at −45°C to slow competing side reactions .

Q. What mechanistic insights explain the stereochemical outcomes of glycosylation reactions with this donor?

  • Methodological Answer : The α-configuration of the chloride donor favors β-glycoside formation via an SN2 mechanism. However, solvent polarity and catalyst choice can shift the mechanism to SN1, leading to anomerization. Kinetic studies using NMR or mass spectrometry are critical for tracking intermediate oxocarbenium ions and optimizing stereoselectivity .

Q. How does this donor compare to trichloroacetimidate or thioglycoside analogs in terms of reactivity and scalability?

  • Methodological Answer : Trichloroacetimidates (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate) offer higher reactivity under milder conditions but require stringent anhydrous handling. Thioglycosides provide better shelf stability but need harsher activation (e.g., NIS/AgOTf). The chloride donor is preferred for large-scale syntheses due to lower cost and simpler purification .

Q. What analytical techniques reliably confirm the anomeric configuration and purity of the synthesized donor?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR coupling constants (J₁,₂ ≈ 3–4 Hz for α-configuration) and ¹³C NMR anomeric carbon shifts (~95–100 ppm) .
  • Chromatography : HPLC or TLC with iodine vapor detection to assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out degradation products .

Data Contradiction Analysis

Q. Why do reported glycosylation yields vary widely across studies using this donor?

  • Methodological Answer : Discrepancies arise from differences in:

  • Acceptor design : Primary vs. secondary hydroxyl groups on acceptors significantly impact reactivity .
  • Catalyst selection : Ag salts (AgOTf) vs. Brønsted acids (TfOH) can alter transition-state stability .
  • Moisture control : Trace water hydrolyzes the donor, necessitating rigorous drying of solvents and substrates .

Methodological Recommendations

  • Stereochemical Control : Use pre-activated donors and low-temperature conditions to minimize anomerization .
  • Scale-up Protocols : Replace column chromatography with recrystallization for cost-effective purification .
  • Stability Testing : Monitor donor decomposition via TLC or NMR under varying storage conditions (e.g., −20°C vs. 4°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride
Reactant of Route 2
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2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride

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